6-(Hydroxymethyl)-2-methylpyridin-3-ol
Overview
Description
“6-(Hydroxymethyl)-2-methylpyridin-3-ol” is a chemical compound . It has the molecular formula C6H7NO2 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound “6-(Hydroxymethyl)-2-methylpyridin-3-ol” is solid in its physical form . It has a molecular weight of 125.13 . The compound is stored at room temperature in an inert atmosphere .
Scientific Research Applications
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Pharmaceuticals and Cancer Research
- The compound has been identified in a study involving the leaf crude extract of Oroxylum indicum (L.) Kurz . The extract induces genomic DNA fragmentation, comet formation, and the inhibition of cell proliferation in the prostate cancer cell line PC3 .
- The bioactive compound was purified through bioassay-guided fractionation using preparative HPLC and MTT assay . The compound was identified as a glycosylated hydroquinone derivative .
- The treatment of PC3 cells with the compound induced genomic DNA fragmentation and chromatin condensation, increased in the annexin-V positive cells, arrested the cell cycle at S phases, and inhibited the cell migration .
- The results indicated that the compound induced caspase-3 and PARP independent apoptosis but through the p38 pathway and the localization of AIF into the nucleus .
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Chemical Industry
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Biocatalysis
- A study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- After scale up, the bioconversion enabled titers exceeding 12 g L−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
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Food Industry
- Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars .
- HMF is classified as a food improvement agent and is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products .
- It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .
-
Biocatalysis
- A study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- After scale up, the bioconversion enabled titers exceeding 12 g L−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
-
Buffer Solutions in Biochemistry and Molecular Biology
properties
IUPAC Name |
6-(hydroxymethyl)-2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-3,9-10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVWKLOXABYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496282 | |
Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
CAS RN |
4811-16-9 | |
Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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